1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride
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Overview
Description
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a pyridin-2-yl group and an ethyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, to which this compound belongs, often act as selective α2-adrenoceptor antagonists .
Mode of Action
Piperazine compounds are generally known to bind directly and selectively to their targets, causing various physiological effects .
Biochemical Pathways
As a selective α2-adrenoceptor antagonist, it may influence the adrenergic system and related biochemical pathways .
Result of Action
As a selective α2-adrenoceptor antagonist, it may cause physiological effects related to the adrenergic system .
Biochemical Analysis
Biochemical Properties
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride shows sympatholytic activity . It interacts with α2-adrenoceptors, which are proteins involved in the regulation of neurotransmitter release .
Molecular Mechanism
At the molecular level, this compound acts as an antagonist for α2-adrenoceptors . This means it binds to these receptors and inhibits their activity, thereby influencing neurotransmitter release.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and enzyme inhibition.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is employed in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: A similar compound with a pyridyl group attached to the piperazine ring.
2-(1-Hydroxyethyl)pyridine: Another related compound with a hydroxyethyl group attached to the pyridine ring
Uniqueness
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions with molecular targets are required .
Properties
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14;/h2-5,10,12H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQAQTONYKGNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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